![molecular formula C12H13N3 B160058 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine CAS No. 126052-29-7](/img/structure/B160058.png)
2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
Vue d'ensemble
Description
2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is a heterocyclic compound with the molecular formula C12H13N3 It is characterized by a fused ring system consisting of an imidazole ring and a pyrazine ring, with a phenyl group attached to the second carbon of the imidazole ring
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a ligand in biochemical assays and as a probe for studying enzyme activities.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
It has been found to exhibit significant anticancer activities , suggesting that it may target proteins or enzymes involved in cell proliferation and survival.
Mode of Action
Molecular docking studies of similar compounds have shown strong binding with some kinases , which are key regulators of cell growth and metabolism. This suggests that 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine may inhibit these kinases, thereby disrupting the signaling pathways that promote cancer cell growth and survival.
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its anticancer activity. It has been found to exhibit excellent activities against MCF-7 and SK-MEL-28 cancer cell lines, with IC50 values ranging from 1 to 10 μM . This suggests that the compound effectively inhibits cancer cell growth and induces cell death.
Analyse Biochimique
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is believed that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is thought that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound is stable under normal conditions .
Metabolic Pathways
It is possible that this compound interacts with various enzymes or cofactors, and may influence metabolic flux or metabolite levels .
Transport and Distribution
It is possible that this compound interacts with various transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
It is possible that this compound is directed to specific compartments or organelles by targeting signals or post-translational modifications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-phenylimidazole with 1,2-diaminopropane under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product. The reaction conditions often include heating the mixture to reflux in a suitable solvent such as ethanol or acetic acid.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially leading to the reduction of the imidazole ring.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products
Oxidation: N-oxides of this compound.
Reduction: Reduced forms of the imidazole ring.
Substitution: Nitro or halogenated derivatives of the phenyl group.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenylimidazo[1,2-a]pyrazine: Lacks the tetrahydro component, making it less flexible in its interactions.
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine: Lacks the phenyl group, which may reduce its efficacy in certain applications.
2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine: Similar structure but with a pyridazine ring, showing different biological activities.
Uniqueness
2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is unique due to its specific ring structure and the presence of both a phenyl group and a tetrahydro component. This combination allows for versatile chemical reactivity and potential biological activity, making it a valuable compound for further research and development.
Propriétés
IUPAC Name |
2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3/c1-2-4-10(5-3-1)11-9-15-7-6-13-8-12(15)14-11/h1-5,9,13H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKCGDURSSXFSLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=C(N=C2CN1)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20563349 | |
| Record name | 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20563349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126052-29-7 | |
| Record name | 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20563349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main takeaway from this research about 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine derivatives?
A: The research suggests that specific derivatives of this compound, namely 7-(2-amino-1-oxo-3-thiopropyl)-8-(cyclohexylmethyl)-2-methylphenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine and 7-(2-amino-1-oxo-3-thiopropyl)-8-(cyclohexylmethyl)-2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine, show promise as potential inhibitors of heterotrimeric G protein signal transduction. [] The study proposes that combining these inhibitors with other cytostatic agents could lead to enhanced effectiveness in cancer treatment. []
Q2: How does inhibiting heterotrimeric G protein signaling relate to cancer treatment?
A: While the abstract doesn't delve into specific mechanisms, it highlights that heterotrimeric G proteins play a role in signal transduction pathways within cells. [] Dysregulation of these pathways is often implicated in the development and progression of cancer. By inhibiting these proteins, the researchers aim to disrupt the aberrant signaling contributing to cancer cell growth and survival.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

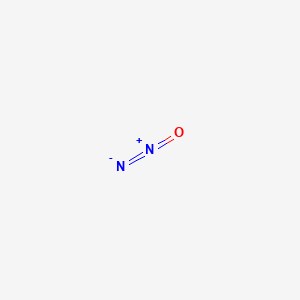


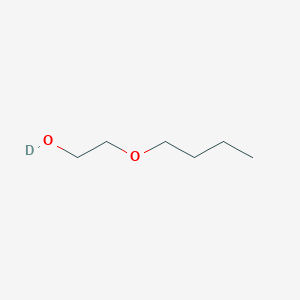
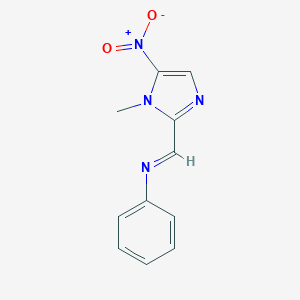
![2,6-Dimethyl-5-(4,6-dimethyl-2-oxo-1,3,2-dioxaphosphorinan-2-yl)-4-(3-nitrophenyl)-3-pyridinecarboxylic acid 2-[4-(diphenylmethyl)piperazino]ethyl ester](/img/structure/B159984.png)
![2-[(1S,2R,4As,6aR,6aS,6bR,8aS,12aS,14bS)-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picen-4a-yl]-1,3-dithiolane](/img/structure/B159985.png)
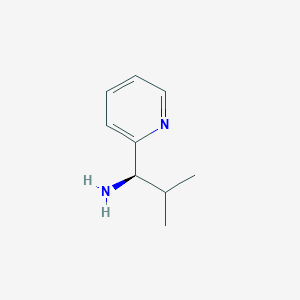


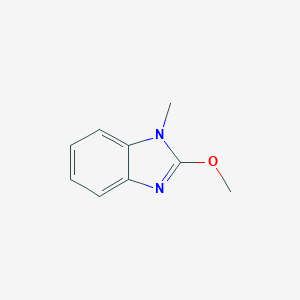
![2-VINYL-PYRAZOLO[1,5-A]PYRIDIN-3-AMINE](/img/structure/B160003.png)

